2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Overview
Description
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is an organic compound with the molecular formula C13H10N6 It belongs to the class of heterocyclic aromatic amines, which are known for their complex structures and diverse chemical properties
Mechanism of Action
Target of Action
The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .
Biochemical Pathways
PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
It’s known that phip can potentially be retained in human adipose tissues .
Result of Action
PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .
Action Environment
The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .
Biochemical Analysis
Biochemical Properties
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This compound can interact with various enzymes and proteins, including cytochromes P450 (P450s), which are involved in its metabolic activation .
Cellular Effects
The cellular effects of this compound are significant. It has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is metabolically activated by cytochromes P450 (P450s), which can lead to changes in cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes such as cytochromes P450 (P450s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The azido group is introduced through a subsequent reaction involving sodium azide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of different substituted imidazo[4,5-b]pyridine compounds .
Scientific Research Applications
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential genotoxic and mutagenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A well-known heterocyclic aromatic amine with carcinogenic properties.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Another heterocyclic amine classified as a possible human carcinogen.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx): Similar in structure and function to PhIP.
Uniqueness
. Its ability to form reactive intermediates and its potential biological effects make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHQEHUMZTLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159470 | |
Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135577-57-0 | |
Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?
A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].
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